YO-Pro-1

Vue d'ensemble

Description

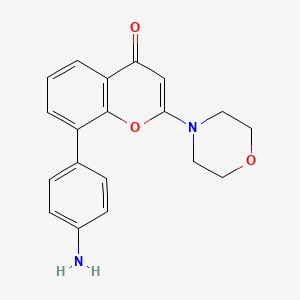

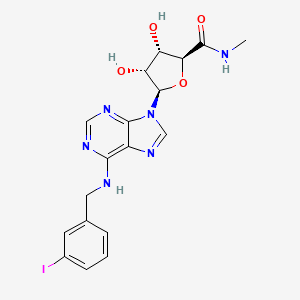

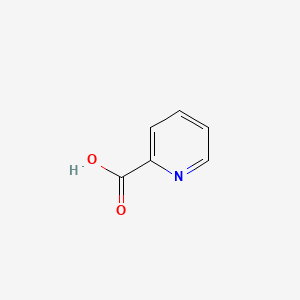

YO-Pro-1, also known as Oxazole Yellow, is a DNA green fluorescent dye . It is an unsymmetrical C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents . It is commonly used for the detection of apoptotic and necrotic cells .

Molecular Structure Analysis

The molecular formula of YO-Pro-1 is C24H29I2N3O . The CAS registry number, chemical structure, chemical abstract (CA) index name, and other chemical names are listed in the Handbook of Fluorescent Dyes and Probes .Chemical Reactions Analysis

YO-Pro-1 is a non-membrane permeable dye with high affinity for DNA . It exhibits bright green fluorescence when it binds to DNA . The dye does not enter live cells, but it can penetrate the compromised plasma membrane of apoptotic and necrotic cells .Physical And Chemical Properties Analysis

The physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield of YO-Pro-1 are listed in the Handbook of Fluorescent Dyes and Probes .Applications De Recherche Scientifique

Capillary Electrophoresis and Genetic Typing

YO-Pro-1 has been applied in the analysis of polymerase chain reaction (PCR)-amplified DNA fragments, utilizing its fluorescent properties for detection. This application is particularly useful in genetic typing, where the analysis of specific DNA loci is crucial. The method demonstrated the ability to detect DNA concentrations as low as 500 pg/ml, indicating its sensitivity and potential for detailed genetic studies (McCord, McClure, & Jung, 1993).

Viral Enumeration in Environmental Samples

The use of YO-Pro-1 in epifluorescence microscopy to count viruses in marine and freshwater environments showcases its versatility. This technique provides higher precision and greater estimates of viral abundance compared to traditional methods, such as transmission electron microscopy. Such applications underscore the importance of YO-Pro-1 in environmental virology, aiding in the assessment of viral concentrations in various water bodies (Hennes & Suttle, 1995).

Electroporation and Membrane Permeabilization Studies

Research into the permeabilization of cell membranes by pulsed electric fields (electroporation) has benefited from the use of YO-Pro-1. This dye serves as an indicator for membrane integrity, helping to quantify the uptake of small molecules into cells after electroporation. Such studies are critical for understanding the mechanisms underlying electroporation, with implications for its use in medicine and biotechnology (Sözer, Levine, & Vernier, 2017).

P2X7 Receptor Activation Analysis

YO-Pro-1 assays have been developed for quantitatively estimating the activation of the P2X7 receptor, which is associated with various pathological conditions. The method employs YO-Pro-1 dye to identify pore formation in cell membranes, a hallmark of P2X7 receptor activation. This application highlights the role of YO-Pro-1 in pharmacological research, offering a fast and reproducible method for studying receptor activation (Rat et al., 2017).

DNA-Intercalator Interaction Studies

The interaction of YO-Pro-1 with DNA has been explored using techniques such as optical tweezers and fluorescence microscopy. These studies provide insight into the force-extension behavior of DNA molecules in the presence of YO-Pro-1, contributing to our understanding of DNA-dye interactions at the molecular level. Such research is essential for the development of DNA-based technologies and for elucidating the physical properties of genetic material (Murade et al., 2009).

Safety And Hazards

Orientations Futures

YO-Pro-1 is a promising tool for the detection of apoptotic and necrotic cells. It has been applied in liver parenchymal tissue for the first time . The results suggest that YO-Pro-1 is a very sensitive marker of early cellular events reflecting an early and widespread plasma membrane injury that allows YO-Pro-1 penetration into the cells . Future research may focus on its application in other types of tissues and cells.

Propriétés

IUPAC Name |

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHRKLSNHXXJLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29I2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934415 | |

| Record name | 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

YO-Pro-1 | |

CAS RN |

152068-09-2 | |

| Record name | YO-Pro 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152068092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1677771.png)

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)

![3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol](/img/structure/B1677773.png)